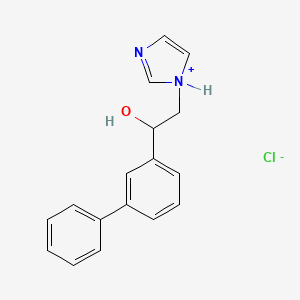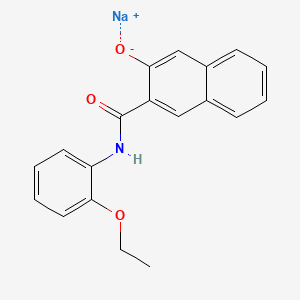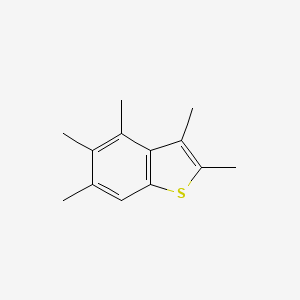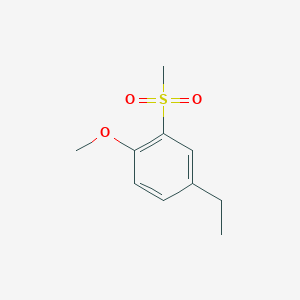
N-Sulfinyl-2,4,5-trichloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Sulfinyl-2,4,5-trichloroaniline is an organosulfur compound characterized by the presence of a sulfinyl group attached to a 2,4,5-trichloroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Sulfinyl-2,4,5-trichloroaniline typically involves the reaction of 2,4,5-trichloroaniline with a sulfinylating agent. One common method is the reaction of 2,4,5-trichloroaniline with sulfur dioxide and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: N-Sulfinyl-2,4,5-trichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
N-Sulfinyl-2,4,5-trichloroaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl and sulfide derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-Sulfinyl-2,4,5-trichloroaniline involves its interaction with various molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound can also undergo redox reactions, influencing cellular redox balance and potentially affecting biological pathways .
Comparaison Avec Des Composés Similaires
2,4,5-Trichloroaniline: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
N-Sulfinyl-2,4,6-trichloroaniline: Similar structure but different chlorine substitution pattern, leading to different reactivity and applications.
Uniqueness: N-Sulfinyl-2,4,5-trichloroaniline is unique due to the presence of both the sulfinyl group and the specific chlorine substitution pattern on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
73637-09-9 |
|---|---|
Formule moléculaire |
C6H2Cl3NOS |
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
1,2,4-trichloro-5-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H2Cl3NOS/c7-3-1-5(9)6(10-12-11)2-4(3)8/h1-2H |
Clé InChI |
FHWVZKODJZFAQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)N=S=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Hydroxyethyl)amino]dodecanoic acid](/img/structure/B14466606.png)
![3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile](/img/structure/B14466614.png)
![2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B14466624.png)


![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt](/img/structure/B14466636.png)



![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)


